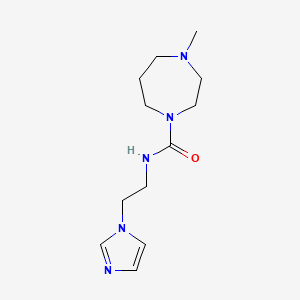
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol, also known as DMFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFE is a synthetic compound that belongs to the class of ethanolamines and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may exert its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to interact with the GABAergic system, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit low toxicity, which makes it a suitable compound for in vitro and in vivo experiments. However, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has certain limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol also has a short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for the scientific research on 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One potential direction is to investigate the potential anticancer activity of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in more detail. Another direction is to explore the potential of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol as a treatment for neurological disorders such as depression and anxiety. Furthermore, the development of new synthetic methods for 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may improve the yield and purity of the compound, which may facilitate its use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol involves the reaction of 4-fluorophenylacetic acid with 2,5-dimethylmorpholine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to yield 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. The yield of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol can be improved by using different reducing agents such as sodium borohydride or by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various therapeutic applications in scientific research. It has been reported to possess analgesic, anti-inflammatory, and anticonvulsant properties. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit antidepressant and anxiolytic effects. Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to have potential anticancer activity.
Propriétés
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10-9-18-11(2)7-16(10)8-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWZRMRZFEAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)
![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
